The synthesis of 1,1,1,2,3,3-hexafluoro-2-methoxypropane can be achieved through several methods. One notable process involves the reaction of hexafluoropropylene oxide with methanol in the presence of a catalyst. This method capitalizes on the unique reactivity of fluorinated alkenes to yield the desired ether product .
Another synthesis pathway highlighted in patent literature involves a one-pot reaction that combines various fluorinated intermediates to form the final product. This method emphasizes efficiency and minimizes the number of purification steps required post-reaction .
The molecular structure of 1,1,1,2,3,3-hexafluoro-2-methoxypropane features a central propane backbone with six fluorine atoms attached to specific carbon atoms. The structural representation can be denoted using the following identifiers:
COC(C(F)(F)F)C(F)(F)F
InChI=1S/C4H4F6O/c1-11-2(3(5,6)7)4(8,9)10/h2H,1H3
This structure indicates a highly substituted propane derivative that exhibits significant steric hindrance due to the presence of multiple fluorine atoms .
1,1,1,2,3,3-Hexafluoro-2-methoxypropane participates in various chemical reactions typical of ethers and fluorinated compounds. Its reactivity profile includes:
These reactions are often facilitated under specific conditions that promote stability and selectivity in product formation .
The mechanism by which 1,1,1,2,3,3-hexafluoro-2-methoxypropane acts in chemical processes typically involves its role as a solvent or reagent in organic synthesis. Its unique physicochemical properties allow it to stabilize reactive intermediates during nucleophilic substitutions or radical reactions.
For instance, when used as a solvent in intramolecular amination reactions involving carbon-hydrogen bonds, it can enhance the formation of nitrogen-containing heterocycles through mechanisms involving electron transfer and radical cation formation . This highlights its utility in facilitating complex organic transformations.
The physical properties of 1,1,1,2,3,3-hexafluoro-2-methoxypropane include:
Chemically, it exhibits high thermal stability and low reactivity under standard conditions but can generate toxic fumes upon combustion due to the release of fluoride gases .
The applications of 1,1,1,2,3,3-hexafluoro-2-methoxypropane are diverse:
1,1,1,2,3,3-Hexafluoro-2-methoxypropane (CAS 13171-18-1) represents a significant class of fluorinated ethers investigated for their anesthetic properties. This compound, also known as hexafluoroisopropyl methyl ether or Isoindoklon, belongs to a structurally diverse group of halogenated hydrocarbons whose pharmacological profiles challenge traditional lipid-based theories of anesthesia. Its unique activity diverges dramatically from its structural isomer flurothyl (bis[2,2,2-trifluoroethyl] ether), which paradoxically acts as a potent convulsant despite nearly identical molecular composition. This divergence provides critical insights into structure-activity relationships for ligand-gated ion channel modulation, positioning it as a key compound for understanding anesthetic mechanisms at the molecular level [5] [6] [7].
Table 1: Physical Properties of 1,1,1,2,3,3-Hexafluoro-2-methoxypropane
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₄H₄F₆O | - |
Molecular Weight | 182.07 g/mol | - |
Boiling Point | 50°C | 760 mmHg |
Specific Gravity | 1.39 | 20°C/20°C |
Refractive Index | 1.28 | 20°C |
Appearance | Colorless liquid | Room temperature |
Purity (Commercial) | >98.0% | GC analysis |
The development of fluorinated ether anesthetics emerged from systematic efforts to replace early agents like diethyl ether and chloroform, which posed significant safety risks. Initial research in the 1950s-1970s screened hundreds of fluorinated compounds for anesthetic potential, primarily guided by the Meyer-Overton hypothesis linking lipid solubility to anesthetic potency. During this period, researchers at Columbia University discovered that minor structural variations in hexafluorodiethyl ether yielded dramatically different pharmacological outcomes: while flurothyl (Indoklon®) produced convulsions suitable for electroconvulsive therapy, its structural isomer—later identified as 1,1,1,2,3,3-hexafluoro-2-methoxypropane—exhibited potent anesthetic effects in canine and murine models [1] [9].
Koblin and colleagues (1981) first documented the anesthetic properties of this compound, demonstrating its ability to induce reversible unconsciousness in mammals without convulsive activity. This discovery was pivotal in challenging non-specific theories of anesthesia, as the compound shared nearly identical physicochemical properties (e.g., boiling point ~50°C, lipid solubility) with its convulsant isomer flurothyl, yet produced opposing neuropharmacological effects. The compound was subsequently patented as an inhalational anesthetic agent, with research focusing on its receptor-level actions rather than clinical development [1] [4] [8].
Timeline of Key Developments:
The paradoxical bioactivity between 1,1,1,2,3,3-hexafluoro-2-methoxypropane and its structural isomer flurothyl (bis(2,2,2-trifluoroethyl) ether; CAS 333-36-8) provides a compelling model for studying anesthetic specificity. Though both share the empirical formula C₄H₄F₆O and nearly identical molecular weights (182.06 g/mol), their atomic connectivity differs fundamentally:
This subtle rearrangement results in divergent three-dimensional geometries and electronic distributions, leading to opposing effects on inhibitory neurotransmission. Whole-cell patch-clamp studies reveal that 1,1,1,2,3,3-hexafluoro-2-methoxypropane potentiates submaximal GABA-activated currents in recombinant human α₂β₁ and α₂β₁γ₂s GABAₐ receptors expressed in HEK 293 cells, enhancing chloride ion flux at clinically relevant concentrations (EC₅₀ ~0.5-1.0 mM). Conversely, flurothyl acts as a non-competitive antagonist at these same receptors, inhibiting GABAergic currents and promoting neuronal excitability [1] [5].
Table 2: Differential Receptor Modulation by Isomeric Pairs
Receptor Type | 1,1,1,2,3,3-Hexafluoro-2-methoxypropane | Flurothyl |
---|---|---|
GABAₐ (α₂β₁) | Potentiation (~150% baseline) | Non-competitive antagonism |
GABAₐ (α₂β₁γ₂s) | Potentiation (~140% baseline) | Non-competitive antagonism |
Glycine α₁ | Potentiation (~130% baseline) | No significant effect |
GABA_C ρ1 | No effect | Biphasic modulation |
Mutagenesis studies further elucidate the mechanistic divergence: Point mutations in GABAₐ receptor subunits (e.g., β1S265I, α2S270I) that abolish potentiation by conventional ether anesthetics (enflurane, isoflurane) also eliminate potentiation by 1,1,1,2,3,3-hexafluoro-2-methoxypropane. These mutations occur within transmembrane domains critical for anesthetic binding, confirming shared molecular mechanisms with established anesthetics. Notably, these same mutations only modestly affect flurothyl's antagonism, suggesting distinct binding sites or modes of action. Additionally, GABAA receptors engineered for picrotoxin insensitivity remain susceptible to flurothyl inhibition, excluding shared pore-blocking mechanisms [1].
The stereoelectronic basis for this functional divergence involves:
Table 3: Compound Synonyms and Identifiers
Chemical Designation | Identifier |
---|---|
IUPAC Name | 1,1,1,2,3,3-Hexafluoro-2-methoxypropane |
Synonym | Hexafluoroisopropyl methyl ether |
Common Research Name | Isoflurothyl |
Alternative Designation | Isoindoklon |
CAS Registry Number | 13171-18-1 |
PubChem CID | 25749 |
Beilstein Registry Number | 2324008 |
Molecular Formula | C₄H₄F₆O |
EC Number | 603-501-8 |
The contrasting actions of these isomers fundamentally altered anesthetic development paradigms, demonstrating that subtle structural features—rather than gross physicochemical properties—determine selective engagement with neurobiological targets. This understanding now guides rational design of receptor-selective anesthetics with improved therapeutic indices [1] [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7